

uridine diphosphate-glo glycosyltransferase assay protocol

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Compound of Interest

Compound Name: Uridine-diphosphate

Cat. No.: B1259127

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Application Notes: UDP-Glo™ Glycosyltransferase Assay

A Luminescent-Based Method for Monitoring Glycosyltransferase Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The UDP-Glo™ Glycosyltransferase Assay is a robust and sensitive method for measuring the activity of glycosyltransferases (GTs) that utilize UDP-sugar donors.[1][2][3][4]

Glycosyltransferases are a large family of enzymes that catalyze the transfer of a sugar moiety from a nucleotide-sugar donor, such as UDP-galactose or UDP-glucose, to an acceptor molecule.[1][2] This process, known as glycosylation, is a fundamental post-translational modification that plays a critical role in a wide array of biological processes, including cell-cell signaling, immune responses, and protein stability. Consequently, GTs are attractive targets for drug discovery and development.

The UDP-Glo™ assay provides a simple, homogeneous "add-and-read" format that quantitatively measures the amount of uridine diphosphate (UDP) produced during the glycosyltransferase reaction. The amount of UDP generated is directly proportional to the enzyme's activity.

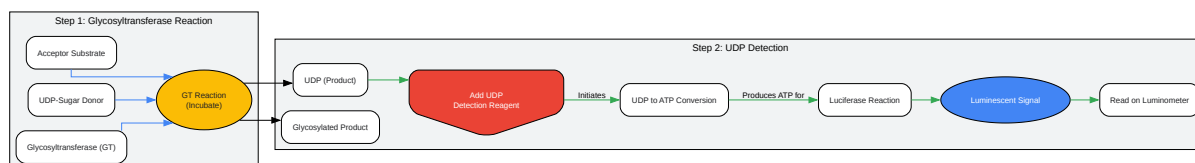
Assay Principle:

The UDP-Glo™ Glycosyltransferase Assay is a bioluminescent endpoint assay. The core principle involves a two-step enzymatic process that occurs upon the addition of a single reagent.^{[1][5][6]}

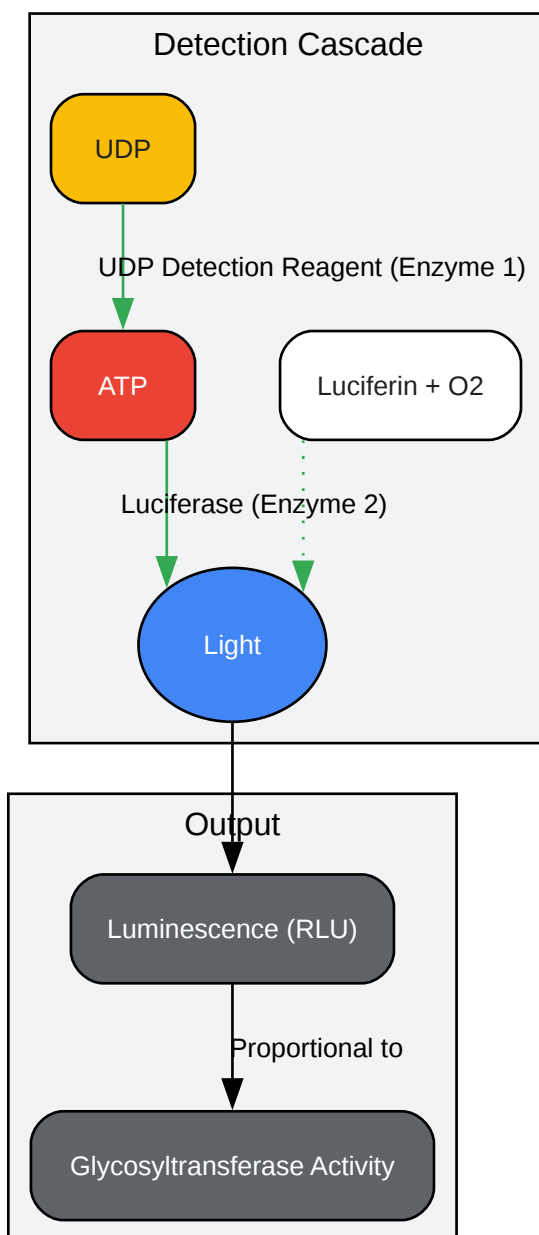
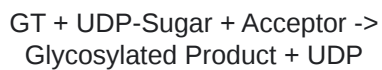
- **Glycosyltransferase Reaction:** The glycosyltransferase of interest catalyzes the transfer of a sugar from a UDP-sugar donor to a specific acceptor substrate. This reaction produces a glycosylated product and releases UDP.
- **UDP Detection:** After the GT reaction, the UDP Detection Reagent is added. This reagent contains two key components:
 - An enzyme that converts the newly formed UDP into ATP.
 - A thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. The newly synthesized ATP acts as a substrate for the luciferase, which catalyzes the oxidation of luciferin, resulting in the emission of light (luminescence).

The intensity of the luminescent signal is directly proportional to the concentration of UDP produced in the GT reaction, and thus to the activity of the glycosyltransferase.^{[1][7][8]} The signal is stable for over three hours, allowing for convenient batch processing of plates.^{[1][8]}

Experimental Workflow Diagram



Glycosyltransferase Reaction

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References

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